molecular formula C6H10O5 B1676164 Meglutol CAS No. 503-49-1

Meglutol

Cat. No. B1676164
CAS RN: 503-49-1
M. Wt: 162.14 g/mol
InChI Key: NPOAOTPXWNWTSH-UHFFFAOYSA-N
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Mechanism of Action

Safety and Hazards

The safety data sheet of Meglutol provides information about its hazards, including skin irritation . For more detailed information, please refer to the material safety data sheet .

Relevant Papers

Biochemical Analysis

Biochemical Properties

Meglutol interferes with the enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A (HMG-CoA) and inhibits the activity of hydroxymethylglutaryl coenzyme A reductases, which is the rate-limiting enzyme in the biosynthesis of cholesterol . This inhibition leads to a decrease in cholesterol synthesis. This compound interacts with various enzymes and proteins, including HMG-CoA reductase, which is crucial for its hypolipidemic effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting HMG-CoA reductase, this compound reduces the synthesis of cholesterol, which can impact cell membrane composition and function . This reduction in cholesterol synthesis can also affect the expression of genes involved in lipid metabolism and transport . Additionally, this compound’s effects on cellular metabolism include alterations in the levels of triglycerides and phospholipids .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting HMG-CoA reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a key precursor in the biosynthesis of cholesterol . By inhibiting this enzyme, this compound effectively reduces the production of cholesterol. This inhibition also leads to a decrease in the levels of other lipids, such as triglycerides and phospholipids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained reductions in cholesterol levels and alterations in lipid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces cholesterol and triglyceride levels without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including liver damage and alterations in liver enzyme levels . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism . It interacts with enzymes such as HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol . By inhibiting this enzyme, this compound affects the metabolic flux of cholesterol and other lipids, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound can influence its efficacy and the extent of its hypolipidemic effects .

Subcellular Localization

This compound’s subcellular localization plays a role in its activity and function . It is directed to specific compartments or organelles within the cell, where it can exert its inhibitory effects on HMG-CoA reductase . Post-translational modifications and targeting signals help direct this compound to these locations, ensuring its proper function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Meglutol can be synthesized through the oxidation of 3-hydroxy-3-methylglutaric acid lactone. The reaction involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires an acidic or basic medium to facilitate the oxidation process.

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

properties

IUPAC Name

3-hydroxy-3-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-6(11,2-4(7)8)3-5(9)10/h11H,2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOAOTPXWNWTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198304
Record name Meglutol
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Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxymethylglutaric acid
Source Human Metabolome Database (HMDB)
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CAS RN

503-49-1
Record name 3-Hydroxy-3-methylglutaric acid
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Record name Meglutol [USAN:INN]
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Record name Meglutol
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Record name Meglutol
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Record name MEGLUTOL
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Record name 3-Hydroxymethylglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000355
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

105 °C
Record name 3-Hydroxymethylglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000355
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of meglutol in plants?

A1: this compound, also known as 3-hydroxy-3-methylglutaric acid, has been identified as a constituent in various plants. Notably, it's found in Anthyllis vulneraria L., commonly known as kidney vetch. [] In this plant, this compound plays a role in acylating flavonoids, contributing to the complex phytochemical profile of the plant. []

Q2: How does this compound relate to cholesterol biosynthesis?

A2: this compound is a structural analog of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), a key intermediate in the mevalonate pathway responsible for cholesterol biosynthesis. [] Researchers have synthesized phosphonic analogs of this compound, exploring their potential as cholesterol-lowering agents by potentially inhibiting enzymes in this pathway. []

Q3: Has this compound been investigated for potential antitumor activity?

A3: Yes, research suggests that ethanolic extracts of Viscum album L. (European mistletoe), which contain this compound, exhibit antitumor activity. [] Specifically, in vitro studies using MDA-MB-231 cancer cells revealed that summer-harvested extracts containing this compound significantly reduced tumor viability, possibly by interfering with the glycolytic pathway of cancer cells. []

Q4: What analytical techniques are used to identify and quantify this compound in plant extracts?

A4: Several advanced analytical methods are employed to characterize and quantify this compound. Gas chromatography coupled with mass spectrometry (GC/MS) is utilized to analyze this compound after hydrolysis and derivatization steps. [] Additionally, high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MSn) and high-resolution electrospray ionization mass spectrometry (HR-ESI-MSn) are employed for more detailed structural characterization, particularly when investigating this compound-containing compounds like saponins. []

Q5: Are there any known structural similarities between the human insulin-receptor gene promoter and this compound?

A5: While this compound itself does not directly interact with the human insulin-receptor gene, the promoter region of this gene shares structural features with the promoter of the 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) gene. [] HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which utilizes HMG-CoA, a compound structurally similar to this compound. []

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